Comparative PLK1/2/3 PBD Inhibition: Poloxipan vs. Thymoquinone and Poloxin
Poloxipan demonstrates balanced pan-PLK inhibition with IC50 values of 3.2 μM (Plk1), 1.7 μM (Plk2), and 3.0 μM (Plk3) [1]. In comparison, the natural product Thymoquinone shows ~3-fold weaker inhibition of Plk1 (IC50 = 1.14 μM) but much weaker inhibition of Plk3 (IC50 = 22.4 μM), while Poloxin exhibits significantly reduced potency across all three isoforms (Plk1 IC50 = 4.8 μM, Plk2 IC50 = 18.7 μM, Plk3 IC50 = 53.9 μM) [1].
| Evidence Dimension | PLK PBD Inhibition (IC50) |
|---|---|
| Target Compound Data | Plk1 = 3.2 ± 0.3 μM; Plk2 = 1.7 ± 0.2 μM; Plk3 = 3.0 ± 0.1 μM |
| Comparator Or Baseline | Thymoquinone: Plk1 = 1.14 ± 0.04 μM, Plk2 = 1.9 ± 0.1 μM, Plk3 = 22.4 ± 0.8 μM; Poloxin: Plk1 = 4.8 ± 1.3 μM, Plk2 = 18.7 ± 1.8 μM, Plk3 = 53.9 ± 8.5 μM |
| Quantified Difference | Poloxipan is ~3-6x more potent against Plk3 than Thymoquinone and Poloxin; and >10x more potent against Plk2/3 than Poloxin. |
| Conditions | In vitro PBD-dependent binding assay |
Why This Matters
Poloxipan provides balanced inhibition across Plk1-3, enabling investigation of pan-PLK biology without isoform-specific bias, unlike Thymoquinone or Poloxin.
- [1] Lee KS, Burke TR Jr, Park JE, et al. Recent advances and new strategies in targeting Plk1 for anticancer therapy. Trends Pharmacol Sci. 2015;36(12):858-877. doi:10.1016/j.tips.2015.08.013. Table 4. View Source
